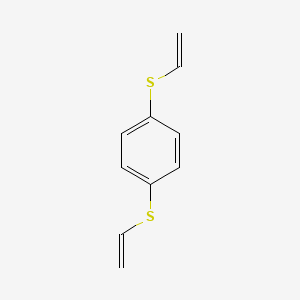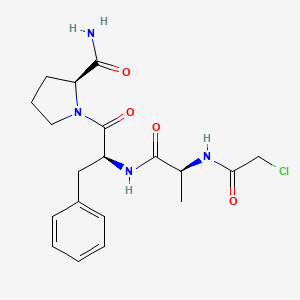
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- is a complex organic compound that plays a significant role in various scientific and industrial applications. This compound is a derivative of L-proline, an amino acid, and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- typically involves multiple steps. One common method starts with L-proline, which reacts with chloroacetyl chloride to form an intermediate amide. This intermediate is then further reacted with L-alanine and L-phenylalanine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include the use of solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, and dichloromethane. The reaction conditions are carefully controlled to minimize impurities and optimize the yield .
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler amides or other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler amides .
Wissenschaftliche Forschungsanwendungen
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including aldol reactions.
Biology: This compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and dyestuffs.
Wirkmechanismus
The mechanism of action of L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The pathways involved often include inhibition of key enzymes in metabolic processes, leading to therapeutic effects in medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Prolinamide: A simpler derivative of L-proline, used in similar applications but with different reactivity.
D-phenylalanyl-N-(3-chlorobenzyl)-L-prolinamide: Another derivative with distinct pharmacological properties.
D-leucyl-N-(3-chlorobenzyl)-L-prolinamide: Known for its unique interactions with biological targets.
Uniqueness
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- stands out due to its specific combination of functional groups, which confer unique reactivity and applications. Its role in the synthesis of complex pharmaceuticals and its catalytic properties in organic reactions highlight its importance in both research and industry .
Eigenschaften
CAS-Nummer |
81500-68-7 |
|---|---|
Molekularformel |
C19H25ClN4O4 |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-chloroacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H25ClN4O4/c1-12(22-16(25)11-20)18(27)23-14(10-13-6-3-2-4-7-13)19(28)24-9-5-8-15(24)17(21)26/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H2,21,26)(H,22,25)(H,23,27)/t12-,14-,15-/m0/s1 |
InChI-Schlüssel |
MXTZEJWACBIJRW-QEJZJMRPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)CCl |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



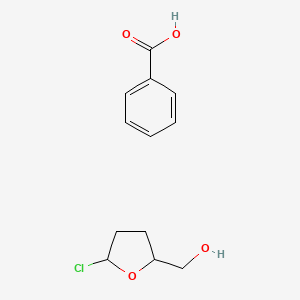

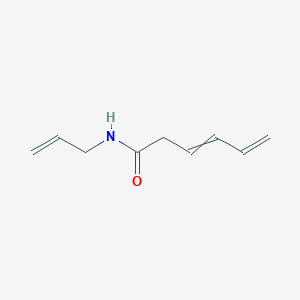
silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)
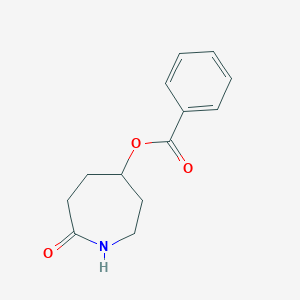
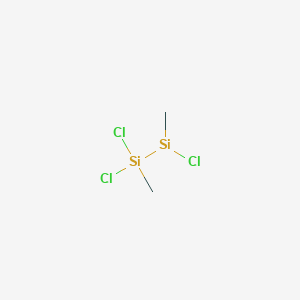

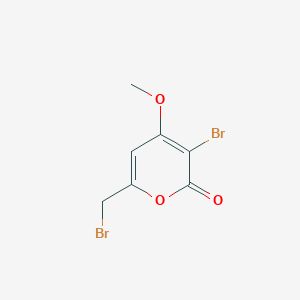
![(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B14413332.png)

